

validation of HIV-1 inhibitor-13 antiviral activity in primary cells

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Compound of Interest

Compound Name: *HIV-1 inhibitor-13*

Cat. No.: *B12416445*

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HIV-1 Inhibitor-13: A Potent NNRTI Awaiting Primary Cell Validation

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JINAN, China – A novel non-nucleoside reverse transcriptase inhibitor (NNRTI), **HIV-1 inhibitor-13** (also known as compound 16c), has demonstrated exceptional potency against both wild-type and a range of drug-resistant HIV-1 strains in preclinical studies. As a member of the dihydrofuro[3,4-d]pyrimidine derivatives, this compound shows promise as a next-generation therapeutic agent. However, to date, published research has focused on its efficacy in cell lines, with validation of its antiviral activity in primary human cells, a crucial step in drug development, yet to be reported.

This guide provides a comparative overview of **HIV-1 inhibitor-13**'s performance against other NNRTIs based on available data from cell line studies and outlines a standard experimental protocol for assessing antiviral activity in primary human peripheral blood mononuclear cells (PBMCs), the natural target cells of HIV-1.

Comparative Antiviral Activity in MT-4 Cells

HIV-1 inhibitor-13 (compound 16c) has been evaluated for its ability to inhibit HIV-1 replication in MT-4 cells, a human T-cell line. The following table summarizes its 50% effective concentration (EC50) against a wild-type HIV-1 strain and several clinically relevant NNRTI-

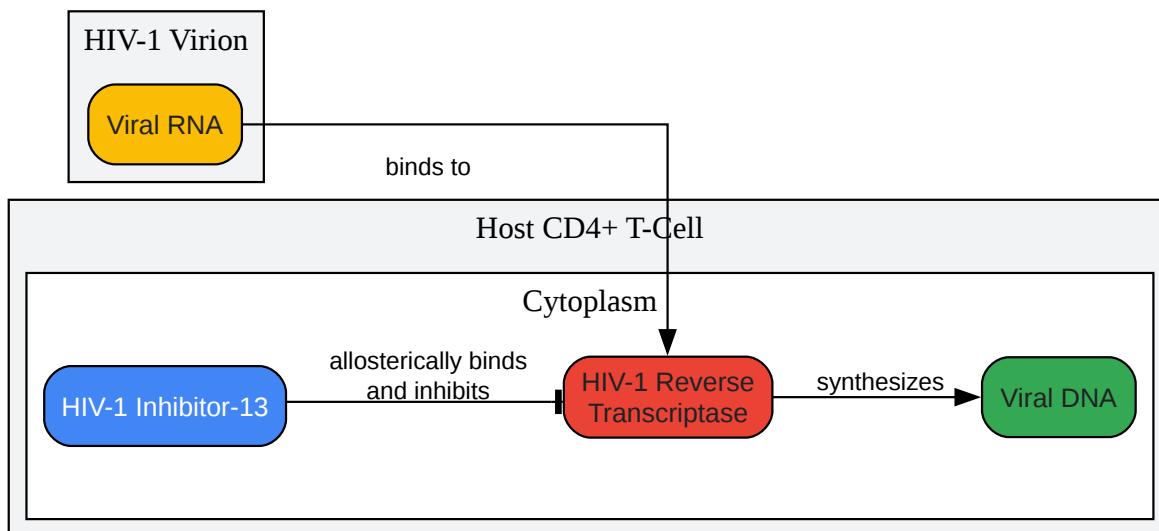
resistant mutant strains, in comparison to the established NNRTIs Etravirine (ETR) and Rilpivirine (RPV).

HIV-1 Strain	HIV-1 Inhibitor-13 (16c) EC50 (nM)[1]	Etravirine (ETR) EC50 (nM)	Rilpivirine (RPV) EC50 (nM)
Wild-Type (IIIB)	2.85	4.65	2.38
L100I	3.14	5.83	2.97
K103N	4.52	12.7	4.15
Y181C	3.98	8.46	3.52
Y188L	5.79	18.0	48.7
E138K	6.25	15.3	8.93
K103N + Y181C	18.0	45.4	21.4
F227L + V106A	10.5	21.4	81.6

Note: Data is derived from studies conducted in MT-4 cells and may not be directly representative of performance in primary cells.

Mechanism of Action: Targeting HIV-1 Reverse Transcriptase

HIV-1 inhibitor-13 acts as a non-nucleoside reverse transcriptase inhibitor. NNRTIs bind to an allosteric site on the HIV-1 reverse transcriptase enzyme, a critical component for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, thereby inhibiting its function and halting the viral replication cycle. The 50% inhibitory concentration (IC50) of **HIV-1 inhibitor-13** against the HIV-1 reverse transcriptase enzyme has been determined to be 0.14 μ M.[1]



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Mechanism of Action of **HIV-1 Inhibitor-13**.

Experimental Protocol: HIV-1 Antiviral Assay in Primary Human PBMCs

While specific data for **HIV-1 inhibitor-13** in primary cells is not yet available, the following is a detailed, standard protocol for evaluating the antiviral activity of HIV-1 inhibitors in peripheral blood mononuclear cells (PBMCs). This methodology can be adapted to assess **HIV-1 inhibitor-13** and compare its efficacy to other antiretroviral agents in a more physiologically relevant model.

1. Isolation and Stimulation of PBMCs

- Isolate PBMCs from whole blood of healthy, HIV-seronegative donors using Ficoll-Paque density gradient centrifugation.
- Wash the isolated cells with phosphate-buffered saline (PBS).
- Stimulate the PBMCs with phytohemagglutinin (PHA) at a concentration of 5 µg/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100

µg/mL streptomycin, and 10 U/mL recombinant human interleukin-2 (IL-2) for 48-72 hours at 37°C in a 5% CO2 incubator.

2. Antiviral Assay

- Plate the PHA-stimulated PBMCs at a density of 2×10^5 cells/well in a 96-well plate.
- Prepare serial dilutions of **HIV-1 inhibitor-13** and control drugs (e.g., Efavirenz, Zidovudine) in culture medium.
- Add the diluted compounds to the respective wells.
- Infect the cells with a laboratory-adapted or clinical isolate of HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1.
- Incubate the plates at 37°C in a 5% CO2 incubator.

3. Measurement of Viral Replication

- After 7 days of incubation, collect the cell culture supernatants.
- Measure the concentration of HIV-1 p24 antigen in the supernatants using a commercially available p24 ELISA kit, following the manufacturer's instructions.

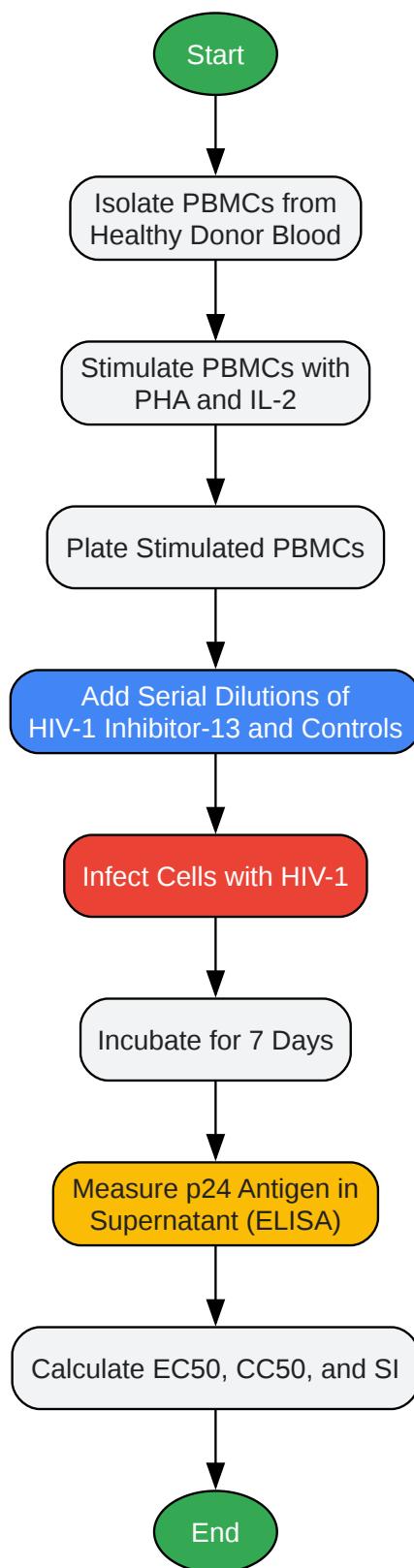
4. Data Analysis

- Calculate the percentage of viral inhibition for each drug concentration compared to the virus control (no drug).
- Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

5. Cytotoxicity Assay

- To assess the toxicity of the compounds, incubate uninfected, PHA-stimulated PBMCs with serial dilutions of the drugs for 7 days.
- Measure cell viability using a standard method, such as the MTT or XTT assay.

- Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
- The selectivity index (SI) can be calculated as the ratio of CC50 to EC50.



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Workflow for HIV-1 Antiviral Assay in PBMCs.

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References

- 1. Development of Novel Dihydrofuro[3,4- d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C - PubMed [pubmed.ncbi.nlm.nih.gov]
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